

Spectroscopic and Analytical Profile of 4-Nitrophenyl Chloroacetate: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenyl chloroacetate

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Introduction

4-Nitrophenyl chloroacetate is a valuable reagent in organic synthesis, often utilized for the introduction of a chloroacetyl group. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenyl chloroacetate**. Due to a notable scarcity of published experimental spectra for this specific compound, this guide presents a detailed analysis of its closely related analogues, 4-nitrophenyl chloroformate and 4-nitrophenyl acetate, to predict and interpret the spectroscopic characteristics of **4-nitrophenyl chloroacetate**. Predicted mass spectrometry data for the title compound is also included.

Data Presentation

The spectroscopic data for **4-nitrophenyl chloroacetate** and its analogues are summarized in the following tables for ease of comparison.

Table 1: Predicted Spectroscopic Data for **4-Nitrophenyl Chloroacetate** (C₈H₆ClNO₄)

Spectroscopic Technique	Predicted Data
^1H NMR	Aromatic Protons (AA'BB' system): δ 7.4-7.6 (d, 2H), δ 8.2-8.4 (d, 2H); Methylene Protons: δ 4.5-4.8 (s, 2H)
^{13}C NMR	Carbonyl Carbon: \sim 165 ppm; Methylene Carbon: \sim 40 ppm; Aromatic C-O: \sim 155 ppm; Aromatic C-NO ₂ : \sim 145 ppm; Aromatic CH: \sim 122 ppm, \sim 125 ppm
FTIR (cm ⁻¹)	C=O stretch (ester): \sim 1770-1790; C-O stretch: \sim 1200-1250; NO ₂ stretch (asymmetric): \sim 1520-1540; NO ₂ stretch (symmetric): \sim 1340-1360; C-Cl stretch: \sim 700-800
Mass Spectrometry (m/z)	[M+H] ⁺ : 216.00582; [M+Na] ⁺ : 237.98776; [M-H] ⁻ : 213.99126[1]

Table 2: Experimental Spectroscopic Data for 4-Nitrophenyl Chloroformate (C₇H₄ClNO₄)

Spectroscopic Technique	Reported Data
^{13}C NMR (in CDCl ₃)	δ 155.4, 152.4, 145.3, 125.3, 121.8[2][3]
FTIR (KBr Pellet, cm ⁻¹)	Major peaks observed. A representative spectrum is available at ChemicalBook.[4]
Mass Spectrometry (GC-MS, m/z)	Molecular Ion (M ⁺): 201; Major Fragments: 63, 65[5]

Table 3: Experimental Spectroscopic Data for 4-Nitrophenyl Acetate (C₈H₇NO₄)

Spectroscopic Technique	Reported Data
^1H NMR	A spectrum is available at ChemicalBook.[6]
^{13}C NMR	A spectrum is available at ChemicalBook.[7]
FTIR	A spectrum is available at ChemicalBook.
Mass Spectrometry	Molecular Ion (M^+): 181.15[8]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are representative procedures and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution should be filtered into a clean 5 mm NMR tube.[2]
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[9][10]
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C . The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).[11]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.[12][13]

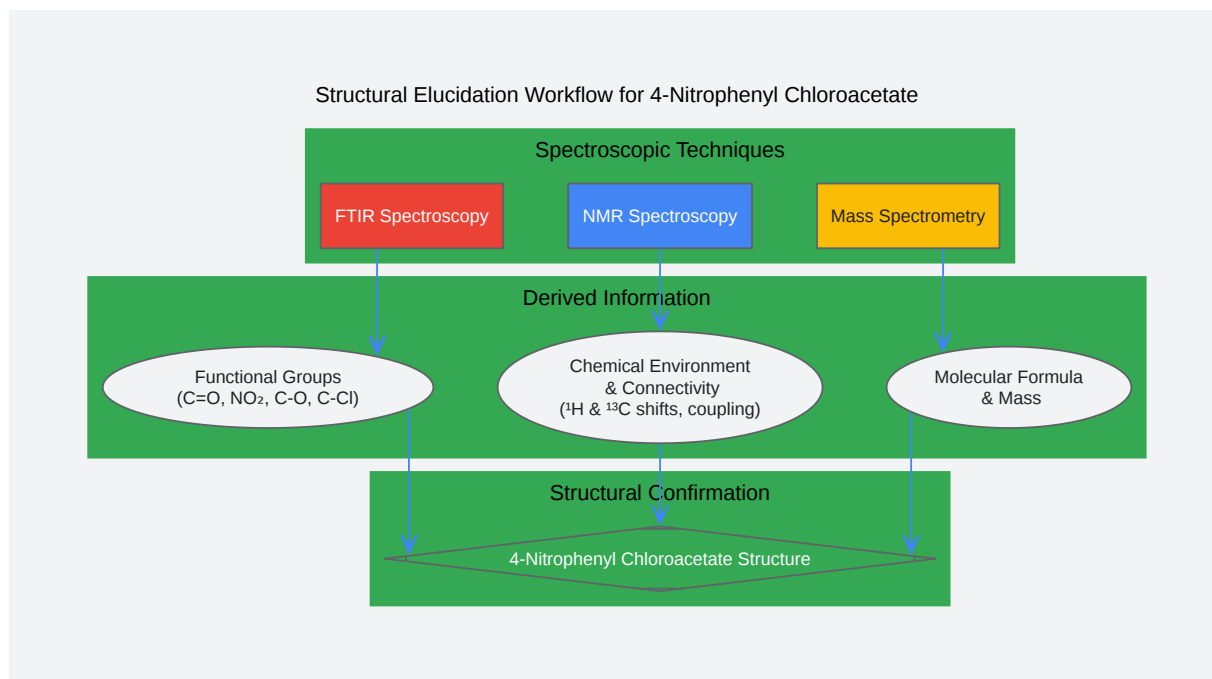
- **Sample Preparation (KBr Pellet):** Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).[\[12\]](#)[\[14\]](#)[\[15\]](#)

3. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[\[16\]](#)
- **Ionization:** Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[\[17\]](#)[\[18\]](#)
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[17\]](#)[\[19\]](#)
- **Detection:** The detector records the abundance of each ion at a specific m/z , generating a mass spectrum.[\[17\]](#)[\[18\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of **4-nitrophenyl chloroacetate** using various spectroscopic techniques.



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